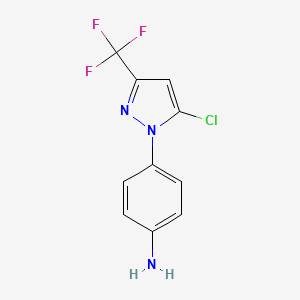
4-(5-chloro-3-trifluoromethyl-1H-pyrazol-1-yl)anline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-chloro-3-trifluoromethyl-1H-pyrazol-1-yl)aniline is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a chloro and trifluoromethyl group, making it a valuable scaffold for the development of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-3-trifluoromethyl-1H-pyrazol-1-yl)aniline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-chloro-3-trifluoromethyl-1H-pyrazole with aniline under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-chloro-3-trifluoromethyl-1H-pyrazol-1-yl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as DMF or ethanol under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example
Propriétés
Formule moléculaire |
C10H7ClF3N3 |
|---|---|
Poids moléculaire |
261.63 g/mol |
Nom IUPAC |
4-[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]aniline |
InChI |
InChI=1S/C10H7ClF3N3/c11-9-5-8(10(12,13)14)16-17(9)7-3-1-6(15)2-4-7/h1-5H,15H2 |
Clé InChI |
RROQKYJSGZRYBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)N2C(=CC(=N2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


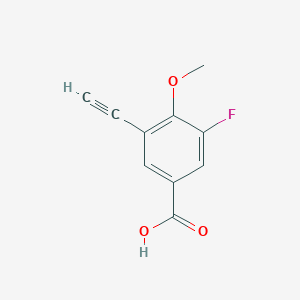
![3-oxo-3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanenitrile](/img/structure/B13427277.png)
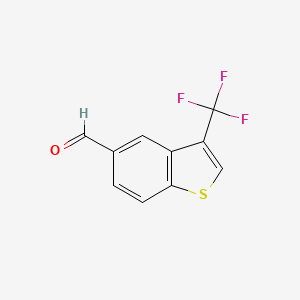
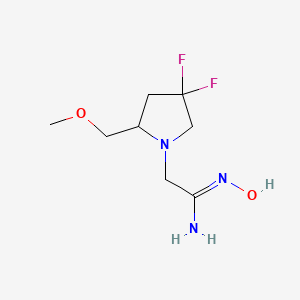
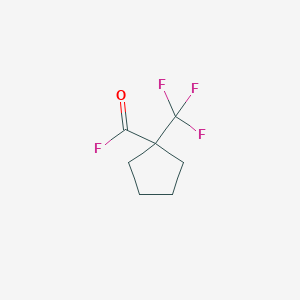
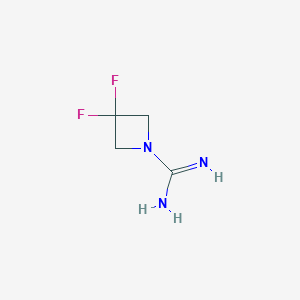
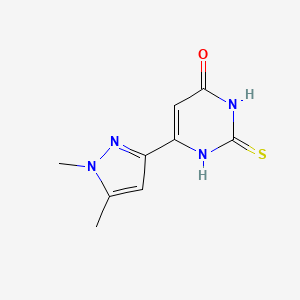
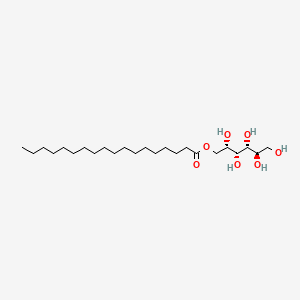
![4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B13427309.png)
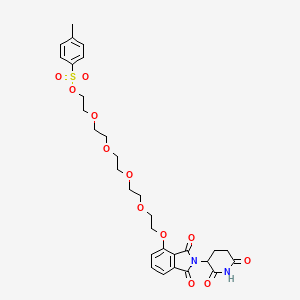
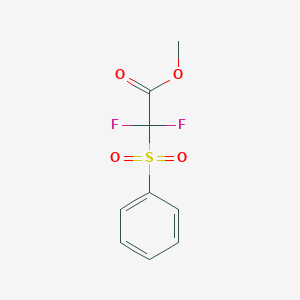
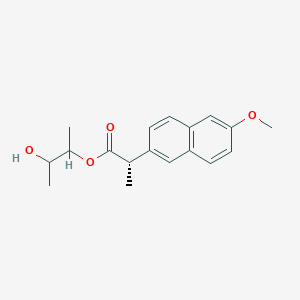
![2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3',6'-bis(ethylamino)-2',7'-dimethylspiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B13427342.png)

